molecular formula C24H32N2O3 B15016961 N-(4'-nitrobiphenyl-4-yl)dodecanamide

N-(4'-nitrobiphenyl-4-yl)dodecanamide

Cat. No.: B15016961
M. Wt: 396.5 g/mol
InChI Key: BQRRIYFBCQUFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE is a compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The nitro group attached to one of the benzene rings significantly influences the compound’s chemical properties and reactivity

Preparation Methods

The synthesis of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE typically involves several steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura cross-coupling reaction.

    Amidation: The final step involves the formation of the amide bond.

Chemical Reactions Analysis

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE depends on its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The biphenyl core can participate in π-π interactions with aromatic residues in proteins, influencing their function . The amide bond provides stability and can facilitate interactions with enzymes and receptors .

Comparison with Similar Compounds

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE can be compared with other biphenyl derivatives such as:

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE stands out due to its unique combination of a nitro group, biphenyl core, and dodecyl amide, which confer distinct chemical properties and a wide range of applications.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]dodecanamide

InChI

InChI=1S/C24H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-24(27)25-22-16-12-20(13-17-22)21-14-18-23(19-15-21)26(28)29/h12-19H,2-11H2,1H3,(H,25,27)

InChI Key

BQRRIYFBCQUFGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.